1H-benzotriazol-1-yl(biphenyl-4-yl)methanone
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Overview
Description
1H-benzotriazol-1-yl(biphenyl-4-yl)methanone is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound features a benzotriazole ring attached to a biphenyl group through a methanone linkage, making it a unique and versatile molecule.
Preparation Methods
The synthesis of 1H-benzotriazol-1-yl(biphenyl-4-yl)methanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzotriazole and biphenyl precursors.
Reaction Conditions: The benzotriazole precursor is reacted with the biphenyl precursor under specific conditions to form the desired compound.
Industrial Production: Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity. The reaction conditions are optimized to achieve efficient synthesis with minimal by-products.
Chemical Reactions Analysis
1H-benzotriazol-1-yl(biphenyl-4-yl)methanone undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1H-benzotriazol-1-yl(biphenyl-4-yl)methanone involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes such as acetylcholinesterase, inhibiting their activity and leading to increased levels of neurotransmitters like acetylcholine.
Pathways Involved: By inhibiting acetylcholinesterase, the compound can modulate cholinergic signaling pathways, which are crucial for cognitive function and memory.
Comparison with Similar Compounds
1H-benzotriazol-1-yl(biphenyl-4-yl)methanone can be compared with other benzotriazole derivatives:
Properties
Molecular Formula |
C19H13N3O |
---|---|
Molecular Weight |
299.3 g/mol |
IUPAC Name |
benzotriazol-1-yl-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C19H13N3O/c23-19(22-18-9-5-4-8-17(18)20-21-22)16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H |
InChI Key |
FZHIYZAKANBLCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)N3C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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